molecular formula C11H11BrFNO B8014666 N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide

N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide

Cat. No.: B8014666
M. Wt: 272.11 g/mol
InChI Key: VVMJDSIDCWSADJ-UHFFFAOYSA-N
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Description

N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is attached to a cyclobutanecarboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide typically involves the reaction of 2-bromo-5-fluoroaniline with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the cyclobutanecarboxamide moiety can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include N-oxides and other oxidized derivatives.

    Reduction Reactions: Products include alcohols and amines.

Scientific Research Applications

N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The cyclobutanecarboxamide moiety can interact with biological macromolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Bromo-4-fluorophenyl)cyclobutanecarboxamide
  • N-(2-Chloro-5-fluorophenyl)cyclobutanecarboxamide
  • N-(2-Bromo-5-chlorophenyl)cyclobutanecarboxamide

Uniqueness

N-(2-Bromo-5-fluorophenyl)cyclobutanecarboxamide is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both halogen atoms can enhance its stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2-bromo-5-fluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c12-9-5-4-8(13)6-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMJDSIDCWSADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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